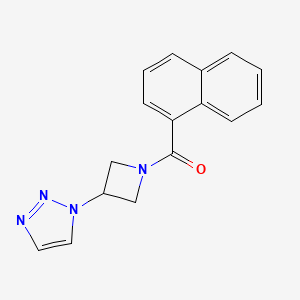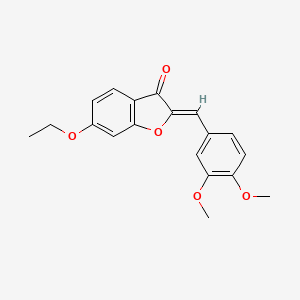
(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . The “3,4-dimethoxybenzylidene” and “6-ethoxy” groups are substituents on the benzofuran core .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a benzofuran core with “3,4-dimethoxybenzylidene” and “6-ethoxy” substituents. The “(Z)” notation indicates the geometry around the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy (OCH3) and ethoxy (OC2H5) groups, as well as the electron-withdrawing carbonyl (C=O) group. These groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran core and the ether groups could potentially impact its polarity, solubility, boiling point, and melting point .科学的研究の応用
Dual Chemosensor Applications
A study by Roy et al. (2019) discusses a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions in a methanol/water mixture, showcasing the application of similar compounds in sensing and detection technologies (Roy et al., 2019).
Polymerization and Material Science
Wang et al. (2012) highlight the synthesis and copolymerization of fully bio-based benzoxazine monomers, demonstrating the role of compounds with benzofuran units in developing new materials with improved thermal and mechanical properties (Wang et al., 2012).
Crystal Structure and Spectroscopic Properties
Hu and Chen (2015) synthesized and characterized a compound similar in structure, providing insights into its crystal structure and spectroscopic properties, which are crucial for understanding the material's behavior and potential applications (Hu & Chen, 2015).
Biological Evaluation and Drug Design
Pillai et al. (2019) explore the synthesis, spectroscopic characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, indicating the pharmaceutical applications of structurally related compounds in designing drugs with antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Catalysis and Synthetic Applications
Mahendar and Satyanarayana (2016) describe an efficient domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, showing how related compounds serve as intermediates or catalysts in organic synthesis, highlighting their utility in pharmaceutical and material science research (Mahendar & Satyanarayana, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-13-6-7-14-16(11-13)24-18(19(14)20)10-12-5-8-15(21-2)17(9-12)22-3/h5-11H,4H2,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWLYNGJKYRZPR-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

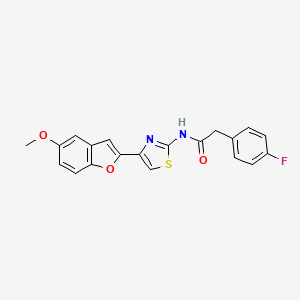
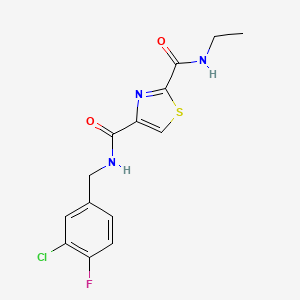
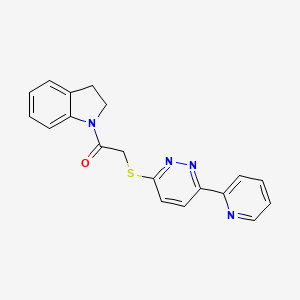
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
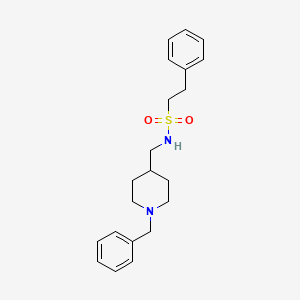
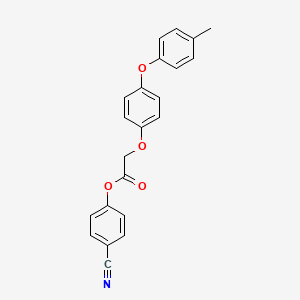

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)
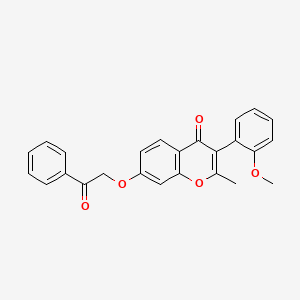
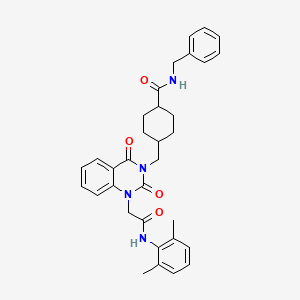
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)
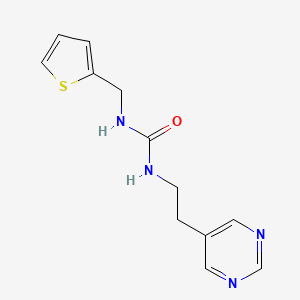
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
